1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with naphthalene and propylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the purine core with a naphthalen-1-ylmethyl halide under basic conditions.
Addition of the Propylsulfanyl Group: The final step involves the substitution of a suitable leaving group on the purine core with a propylsulfanyl group, typically using a thiol reagent under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthalen-1-ylmethyl group can be reduced to form dihydronaphthalene derivatives.
Substitution: The purine core can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), while electrophilic substitutions may involve reagents like bromine (Br2) or iodine (I2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of the naphthalen-1-ylmethyl group can produce dihydronaphthalene derivatives.
Scientific Research Applications
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant with a similar purine core.
Theophylline: 1,3-dimethylxanthine, used as a bronchodilator in the treatment of respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the naphthalen-1-ylmethyl and propylsulfanyl groups, which confer distinct chemical and biological properties compared to other purine derivatives
Properties
CAS No. |
476480-84-9 |
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Molecular Formula |
C21H22N4O2S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C21H22N4O2S/c1-4-12-28-20-22-18-17(19(26)24(3)21(27)23(18)2)25(20)13-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,4,12-13H2,1-3H3 |
InChI Key |
CRHRPKLHZCMMGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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